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Compound of Interest

Compound Name: (+-)-3-Phenyllactic acid

Cat. No.: B1666311 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (±)-3-

Phenyllactic acid, a significant molecule in various biological and chemical research fields. The

document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison.

Detailed experimental protocols are also provided to aid in the replication and verification of

these findings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for (±)-3-Phenyllactic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.28 - 7.38 m 5H
Aromatic protons

(C₆H₅)

4.25 - 4.27 dd 1H CH-OH

3.08 - 3.11 dd 1H CH₂ (diastereotopic)

2.85 - 2.89 dd 1H CH₂ (diastereotopic)

Solvent: D₂O, Frequency: 600 MHz[1][2]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

177.0 C=O (Carboxylic acid)

137.5 Aromatic C (quaternary)

129.5 Aromatic CH

128.8 Aromatic CH

127.0 Aromatic CH

72.5 CH-OH

40.5 CH₂

Solvent and frequency not specified in the initial data. The assignments are based on typical

chemical shifts for similar structures.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Description Functional Group

3400 - 2400 (broad) O-H stretch Carboxylic acid & Alcohol

3080 - 3030 C-H stretch Aromatic

2960 - 2850 C-H stretch Aliphatic

1715 C=O stretch Carboxylic acid

1600, 1495, 1450 C=C stretch Aromatic ring

1220 C-O stretch Carboxylic acid/Alcohol

740, 700 C-H bend (out-of-plane) Monosubstituted benzene

Mass Spectrometry (MS)
m/z Relative Intensity (%) Proposed Fragment

166 - [M]⁺ (Molecular Ion)

149 - [M-OH]⁺

121 - [M-COOH]⁺

103 - [C₈H₇]⁺

91 100 [C₇H₇]⁺ (Tropylium ion)

77 - [C₆H₅]⁺ (Phenyl ion)

Ionization method: Electron Ionization (EI)[3]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy
Sample Preparation: Dissolve 5-25 mg of (±)-3-Phenyllactic acid in approximately 0.6-0.7 mL

of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[4][5]
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[6][7] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to obtain a good

signal-to-noise ratio in a reasonable time.[4]

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for

chemical shift referencing in organic solvents.[4]

Data Acquisition:

Place the NMR tube in the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID) to obtain the spectrum.

Phase the spectrum to obtain pure absorption peaks.

Reference the spectrum to the internal standard (TMS at 0 ppm) or the residual solvent

peak.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of solid (±)-3-Phenyllactic acid directly onto the crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.[8]
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Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of (±)-3-Phenyllactic acid with 100-200 mg of dry potassium bromide (KBr)

powder in an agate mortar.[9]

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.[9]

Data Acquisition:

Obtain a background spectrum of the empty ATR crystal or the pure KBr pellet.

Place the sample (on the ATR crystal or the KBr pellet in a holder) in the IR beam.

Acquire the sample spectrum. The instrument automatically ratios the sample spectrum

against the background spectrum to produce the final transmittance or absorbance

spectrum.[10]

Data Analysis:

Identify the characteristic absorption bands and correlate them to the functional groups

present in the molecule.

Mass Spectrometry
Sample Introduction: The method of sample introduction depends on the ionization

technique. For a relatively volatile solid like (±)-3-Phenyllactic acid, direct insertion or use

with a gas chromatography (GC-MS) system is common.[11][12]

Ionization: In Electron Ionization (EI), the sample is bombarded with a high-energy electron

beam, causing the molecule to lose an electron and form a molecular ion ([M]⁺). This high

energy often leads to fragmentation of the molecular ion.[11][12]

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the

ions based on their mass-to-charge ratio (m/z).[13][14]

Detection: A detector records the abundance of each ion at a specific m/z value.
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Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z. The most abundant ion is assigned a relative intensity of 100% (the

base peak).[15]

Visualization of Analytical Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an

organic compound like (±)-3-Phenyllactic acid.

General Spectroscopic Analysis Workflow
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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